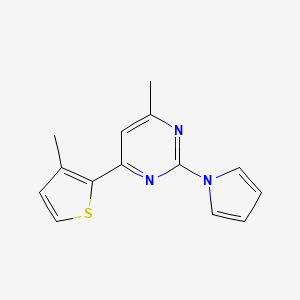

![molecular formula C21H21FN2O2 B2423052 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877804-73-4](/img/structure/B2423052.png)

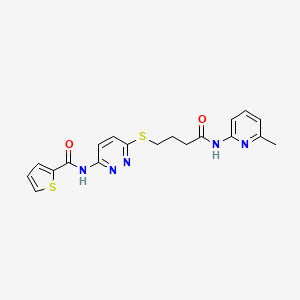

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H21FN2O2 and its molecular weight is 352.409. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Studies on compounds structurally related to "4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one" have provided insights into their crystal structure and molecular interactions. For example, the crystal structure of flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate revealed a three-dimensional hydrogen-bonded framework. These studies are crucial for understanding the molecular basis of the compound's interactions and its potential applications in designing drugs with desired properties (Kavitha et al., 2014).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of derivatives of "this compound" has led to the development of efficient synthesis methods and the characterization of new compounds. For instance, the Fe-catalyzed synthesis of flunarizine, a related compound, demonstrates the advancement in synthetic methodologies that facilitate the production of this class of compounds with potential therapeutic applications (Shakhmaev et al., 2016).

Biological Evaluation and Anticancer Properties

Several derivatives of "this compound" have been synthesized and evaluated for their biological activities, particularly their anticancer properties. For example, benzochromene derivatives have been investigated for their anti-proliferative properties and DNA binding capabilities, showing potential as chemotherapeutic agents against colorectal cancer cell lines (Ahagh et al., 2019).

Luminescent Properties and Photo-Induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent reveals the potential of these compounds in optical and electronic applications. The study of piperazine substituted naphthalimide compounds demonstrates their fluorescence responsiveness to pH, which could be leveraged in the development of novel sensors and imaging agents (Gan et al., 2003).

Mecanismo De Acción

Target of Action

MLS003314798, also known as 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one or SMR001994466, is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . It is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by binding to them and inhibiting their function . This results in a decrease in the transport of nucleosides across the cell membrane, which can affect various cellular processes, including nucleotide synthesis and adenosine signaling .

Biochemical Pathways

The inhibition of ENTs by MLS003314798 affects the nucleotide synthesis pathway and the adenosine signaling pathway . By inhibiting the transport of nucleosides, the compound can reduce the availability of nucleosides for nucleotide synthesis. This can affect the replication and repair of DNA, and thus influence cell proliferation and survival . In addition, the inhibition of adenosine transport can disrupt adenosine signaling, which plays a role in various physiological processes, including inflammation and immune response .

Result of Action

The inhibition of ENTs by MLS003314798 can lead to changes in cellular processes, including a decrease in cell proliferation and alterations in immune response . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by excessive cell proliferation or abnormal immune responses .

Propiedades

IUPAC Name |

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2/c1-15-6-7-17-16(13-21(25)26-20(17)12-15)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUAWSGLFFKKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

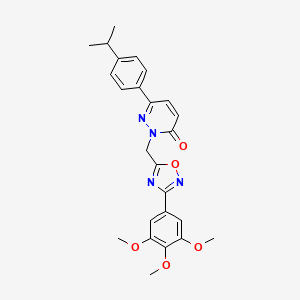

![N-(2,4-dimethoxyphenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2422971.png)

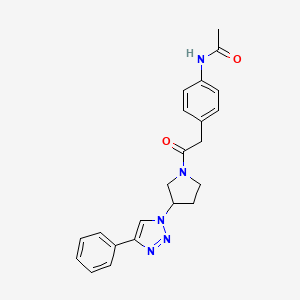

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2422974.png)

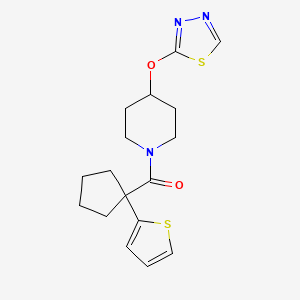

![N-(2-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2422976.png)

![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)

![Ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2422980.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)